molecular formula C12H14O4 B15068015 Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 652983-15-8

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B15068015
CAS No.: 652983-15-8
M. Wt: 222.24 g/mol
InChI Key: QJFCPQCJCXZSOD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with specific proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is unique due to its specific benzofuran ring structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran moiety with a hydroxyl group at the 6-position, which enhances its reactivity. The molecular formula is C11H12O4C_{11}H_{12}O_4, and it has a molecular weight of approximately 208.21 g/mol. The presence of the hydroxyl group plays a crucial role in its biological activity by potentially influencing various signaling pathways involved in cellular responses.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate various signaling pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

3. Anticancer Potential

Benzofuran derivatives, including this compound, have demonstrated anticancer activities in various studies. For instance, related compounds have shown growth inhibitory effects against several cancer cell lines, indicating potential therapeutic applications in oncology .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and cancer pathways. This interaction may lead to modulation of enzyme activity and receptor binding, resulting in altered cellular signaling .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges free radicals
AnticancerInhibitory effects on various cancer cell lines

In a study focusing on benzofuran derivatives, compounds similar to this compound were found to exhibit significant growth inhibition against cancer cell lines such as ACHN (GI50: 2.74 μM) and HCT15 (GI50: 2.37 μM) . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFCPQCJCXZSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731824
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652983-15-8
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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